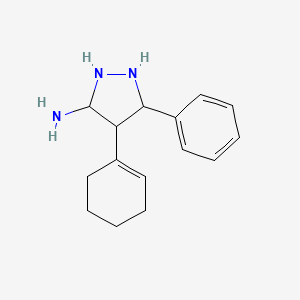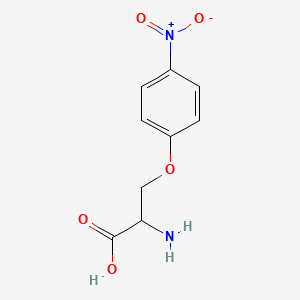
O-(4-Nitrophenyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Nitrophenyl)-L-serine: is an organic compound that features a nitrophenyl group attached to the amino acid L-serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Nitrophenyl)-L-serine typically involves the reaction of L-serine with 4-nitrophenyl derivatives. One common method is the esterification of L-serine with 4-nitrophenyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: O-(4-Nitrophenyl)-L-serine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield L-serine and 4-nitrophenol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-Aminophenyl-L-serine.
Substitution: Various substituted phenyl-L-serine derivatives.
Hydrolysis: L-serine and 4-nitrophenol.
Aplicaciones Científicas De Investigación
Chemistry: O-(4-Nitrophenyl)-L-serine is used as a building block in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, as the nitrophenyl group can act as a chromophore, allowing for easy detection and quantification.
Industry: In the industrial sector, this compound may be used in the synthesis of pharmaceuticals and agrochemicals, where its unique chemical properties can be leveraged to create novel compounds.
Mecanismo De Acción
The mechanism of action of O-(4-Nitrophenyl)-L-serine involves its interaction with enzymes and other proteins. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the formation of enzyme-substrate complexes. The serine moiety can participate in hydrogen bonding and other interactions with active sites of enzymes, influencing their activity and specificity.
Comparación Con Compuestos Similares
O-(4-Nitrophenyl)-D-serine: The D-enantiomer of the compound, which may have different biological activities due to its stereochemistry.
4-Nitrophenyl-L-alanine: Another amino acid derivative with a nitrophenyl group, used in similar applications.
4-Nitrophenyl-L-cysteine: A sulfur-containing analog that can participate in different types of chemical reactions.
Uniqueness: O-(4-Nitrophenyl)-L-serine is unique due to its combination of the nitrophenyl group and the serine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O5 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
2-amino-3-(4-nitrophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13) |
Clave InChI |
QLWVJDYYLGGSJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


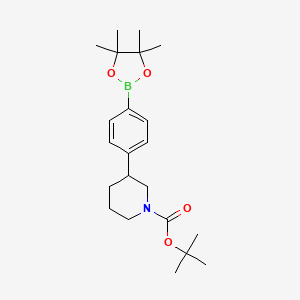
![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)
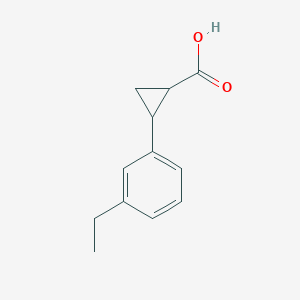
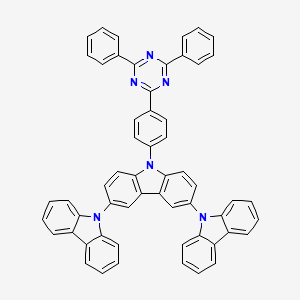
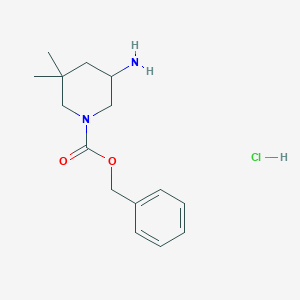
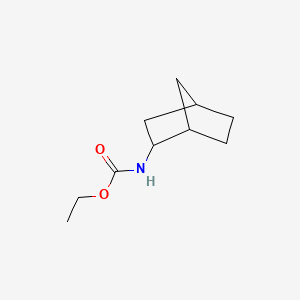
![(4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione](/img/structure/B15126901.png)
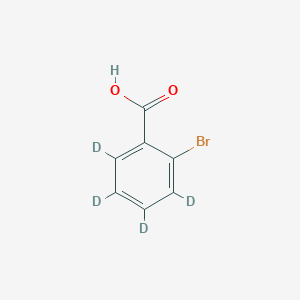
![methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate](/img/structure/B15126911.png)
![[1-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15126918.png)
![dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride](/img/structure/B15126920.png)
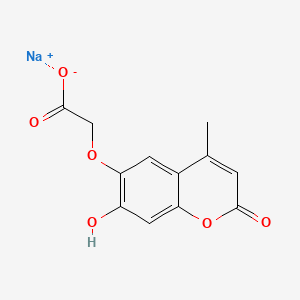
![5-[[2-[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B15126931.png)
